molecular formula C10H20N2O B1364258 4-(Piperidin-2-ylmethyl)morpholine CAS No. 81310-58-9

4-(Piperidin-2-ylmethyl)morpholine

Cat. No.: B1364258
CAS No.: 81310-58-9
M. Wt: 184.28 g/mol
InChI Key: CTJYUVGVMCELLF-UHFFFAOYSA-N
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Description

4-(Piperidin-2-ylmethyl)morpholine is a synthetic organic compound featuring a dual heterocyclic structure, combining both morpholine and piperidine rings. These motifs are recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their versatile physicochemical properties and wide range of biological activities . The morpholine ring, in particular, is valued for its ability to improve the aqueous solubility of lipophilic drug candidates and influence their pharmacokinetic profiles. Its weak basicity results in a pKa similar to physiological pH, which can enhance blood solubility and facilitate permeability through biological membranes, including the blood-brain barrier, making it a common feature in central nervous system (CNS) drug candidates . Piperidine rings are also ubiquitous building blocks in pharmaceuticals and fine chemicals . Compounds containing morpholine and piperidine derivatives have been investigated for a variety of research applications. These include potential use in developing therapies for mood disorders and pain management by acting on targets such as cannabinoid and sigma receptors . Furthermore, such heterocyclic structures are being explored in other therapeutic areas, such as antidiabetic and antitubercular agents . This compound serves as a valuable intermediate for researchers in medicinal chemistry, providing a structurally diverse platform for the design and synthesis of novel bioactive molecules. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(piperidin-2-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJYUVGVMCELLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390348
Record name 4-(piperidin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81310-58-9
Record name 4-(piperidin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperidin-2-ylmethyl)morpholine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for the novel compound 4-(Piperidin-2-ylmethyl)morpholine. As a molecule incorporating both the privileged piperidine and morpholine scaffolds, it represents a compound of significant interest for applications in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers, offering insights into its potential characteristics and a detailed, scientifically grounded protocol for its synthesis. It is important to note that as of the writing of this guide, specific experimental data for this exact isomer is limited in publicly accessible literature. Therefore, the properties and synthetic methodologies presented herein are based on established principles of organic chemistry and data from closely related structural analogs.

Introduction: The Convergence of Two Privileged Scaffolds

The fields of medicinal chemistry and drug discovery are continually in search of novel molecular architectures that can provide a basis for the development of new therapeutic agents. The piperidine and morpholine ring systems are two such "privileged scaffolds," appearing with remarkable frequency in a vast array of approved drugs and biologically active compounds.[1]

The piperidine moiety, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design of central nervous system (CNS) active drugs, as well as agents targeting a wide range of other biological targets.[2] Its conformational flexibility and the basicity of the nitrogen atom allow for critical interactions with biological macromolecules.

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, offers a unique combination of properties. The oxygen atom can act as a hydrogen bond acceptor, and the overall scaffold often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability.[3][4] The presence of both nitrogen and oxygen in the morpholine ring provides an optimal balance of hydrophilicity and lipophilicity, which can enhance permeability across the blood-brain barrier (BBB).[5]

The conjunction of these two key heterocyclic systems in 4-(Piperidin-2-ylmethyl)morpholine creates a molecule with significant potential for biological activity. The methylene linker provides rotational flexibility, allowing the two rings to adopt various spatial orientations for optimal target binding. This guide will delve into the predicted chemical nature of this compound and provide a robust, plausible pathway for its synthesis.

Molecular Structure and Chemical Identity

The structure of 4-(Piperidin-2-ylmethyl)morpholine is characterized by a morpholine ring connected to a piperidine ring through a methylene bridge at the 2-position of the piperidine.

2.1. 2D Chemical Structure

Synthetic_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination cluster_3 Step 4: Nucleophilic Substitution cluster_4 Step 5: Deprotection 2-Piperidinecarboxylic_acid 2-Piperidinecarboxylic acid Boc_protected_acid N-Boc-2-piperidinecarboxylic acid 2-Piperidinecarboxylic_acid->Boc_protected_acid (Boc)₂O, Base Boc_protected_alcohol N-Boc-2-(hydroxymethyl)piperidine Boc_protected_acid->Boc_protected_alcohol LiAlH₄, THF Boc_protected_chloride N-Boc-2-(chloromethyl)piperidine Boc_protected_alcohol->Boc_protected_chloride SOCl₂, Pyridine Boc_protected_product N-Boc-4-(piperidin-2-ylmethyl)morpholine Boc_protected_chloride->Boc_protected_product Morpholine, Base Final_Product 4-(Piperidin-2-ylmethyl)morpholine Boc_protected_product->Final_Product TFA or HCl

Sources

An In-depth Technical Guide to the Therapeutic Potential of 4-(Piperidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Target Identification and Validation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of piperidine and morpholine rings within a single small molecule, "4-(Piperidin-2-ylmethyl)morpholine," presents a compelling starting point for therapeutic innovation. These heterocycles are independently recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide array of approved drugs and clinical candidates.[1][2] This guide provides an in-depth, technical exploration of the potential therapeutic targets for this compound. By leveraging structure-activity relationships from analogous compounds, we will delineate a logical, evidence-based roadmap for target identification, validation, and elucidation of its mechanism of action. This document is structured not as a rigid protocol, but as a strategic guide, empowering researchers to make informed decisions in the early stages of drug discovery.

Introduction: The Rationale for Investigating 4-(Piperidin-2-ylmethyl)morpholine

The molecule 4-(Piperidin-2-ylmethyl)morpholine is an intriguing scaffold. The piperidine ring is a ubiquitous feature in central nervous system (CNS) active agents, prized for its ability to engage with a variety of receptors and for its favorable pharmacokinetic properties.[2][3] The morpholine moiety, while also found in CNS-active compounds, is often utilized to improve physicochemical properties such as solubility and metabolic stability.[1][4] The combination of these two rings via a methylene linker suggests the potential for novel pharmacology, possibly engaging with multiple targets or exhibiting a unique selectivity profile.

The core hypothesis of this guide is that the piperidine moiety will likely govern the primary pharmacology, driving interactions with key receptor families, while the morpholine group will modulate affinity, selectivity, and drug-like properties. Our exploration will, therefore, focus on receptor families where piperidine is a known pharmacophoric element.

Primary Hypothesized Therapeutic Target: The Sigma (σ) Receptors

The sigma receptors, classified as σ1 and σ2, are unique ligand-regulated chaperone proteins primarily located at the endoplasmic reticulum (ER).[5][6] They are implicated in a host of cellular functions, including calcium homeostasis, ER stress response, and modulation of ion channels and G-protein coupled receptors (GPCRs).[5] The piperidine moiety is a critical structural element for high-affinity ligands of the sigma-1 (σ1) receptor.[3][7]

Rationale for Sigma Receptor Targeting

Numerous studies have demonstrated that piperidine derivatives, in contrast to structurally similar piperazine compounds, exhibit significantly higher affinity for the σ1 receptor.[7] This suggests that the specific geometry and basicity of the piperidine nitrogen are key for σ1 receptor engagement. Given that 4-(Piperidin-2-ylmethyl)morpholine possesses this core piperidine structure, the σ1 receptor represents its most probable high-affinity target. Dual engagement of σ1 and histamine H3 receptors has also been noted for piperidine-containing compounds, suggesting a potential for polypharmacology.[6][7]

Proposed Mechanism of Action and Therapeutic Implications

We hypothesize that 4-(Piperidin-2-ylmethyl)morpholine will act as a σ1 receptor antagonist. σ1 antagonists have shown considerable promise in preclinical models of neuropathic pain, neurodegenerative diseases, and certain types of cancer.[7][8] By antagonizing the σ1 receptor, the compound could modulate intracellular calcium signaling and reduce neuronal hyperexcitability, which is a key factor in chronic pain states.

Hypothesized Signaling Pathway: σ1 Receptor Antagonism

sigma1_pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol s1r σ1 Receptor ip3r IP3 Receptor s1r->ip3r Stabilizes (inactive state) ca_cyto Ca²⁺ (in Cytosol) ip3r->ca_cyto Ca²⁺ release compound 4-(Piperidin-2-ylmethyl)morpholine (Antagonist) compound->s1r Binds & Inhibits ip3 IP3 ip3->ip3r Activates ca_er Ca²⁺ (in ER) ca_er->ip3r downstream Downstream Signaling (e.g., Neuronal Excitability) ca_cyto->downstream Modulates

Caption: Hypothesized antagonism of the σ1 receptor, preventing its modulation of the IP3 receptor and subsequent calcium release.

Experimental Validation Plan

A tiered approach is essential for validating the interaction with sigma receptors.

Experimental Workflow: Target Validation

validation_workflow A Tier 1: Primary Binding Assays B Radioligand Binding Assay (σ1 and σ2 receptors) A->B C Determine Affinity (Ki) B->C D Tier 2: Functional Characterization C->D If Ki < 1µM E Calcium Mobilization Assay (e.g., FLIPR) D->E F Determine Functional Activity (IC50, Antagonist Mode) E->F G Tier 3: Selectivity Profiling F->G Confirm Antagonism H Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen) G->H I Assess Off-Target Liabilities H->I

Caption: A tiered workflow for validating sigma receptor binding, functional activity, and selectivity.

Protocol 1: σ1 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of 4-(Piperidin-2-ylmethyl)morpholine for the human σ1 receptor.

  • Materials:

    • Membrane preparations from HEK293 cells stably expressing the human σ1 receptor.

    • Radioligand: [³H]-(+)-pentazocine.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound: 4-(Piperidin-2-ylmethyl)morpholine, serially diluted.

  • Procedure:

    • In a 96-well plate, combine membrane homogenates (20-40 µg protein), [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

    • For total binding wells, add assay buffer. For non-specific binding wells, add 10 µM haloperidol.

    • Incubate at 37°C for 120 minutes.

    • Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

    • Wash filters three times with ice-cold assay buffer.

    • Measure filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
4-(Piperidin-2-ylmethyl)morpholine 15.847530x
Haloperidol (Control)3.2507158x

Secondary Potential Targets: Dopamine and Serotonin Receptors

While the σ1 receptor is the prime candidate, the piperidine and morpholine scaffolds are also prevalent in ligands for dopamine and serotonin receptors.[9][10]

Dopamine D2-like Receptors (D2, D3, D4)
  • Rationale: The piperidine scaffold is a classic pharmacophore for D2-like receptor ligands.[9][11] It often forms a key salt bridge with a conserved aspartate residue in the binding pocket of these receptors.[11] D4 receptor antagonists, in particular, have been explored for treating glioblastoma and other CNS disorders.[9][12]

  • Experimental Plan: A similar tiered approach should be used, starting with radioligand binding assays for D2, D3, and D4 receptors (e.g., using [³H]-spiperone or [³H]-raclopride). Functional activity can be assessed via cAMP accumulation assays, as D2-like receptors are Gi/o-coupled, and their activation inhibits adenylyl cyclase.[9]

Serotonin (5-HT) Receptors
  • Rationale: Various 5-HT receptor subtypes have been targeted by compounds containing piperazine or piperidine moieties.[10][13] These targets are relevant for a wide range of psychiatric and neurological conditions.[14] Given the structural diversity of 5-HT receptor ligands, screening against a broad panel is the most efficient initial approach.

  • Experimental Plan: Initial screening should be part of the broad receptor panel (Tier 3, as described above). Any hits (e.g., >50% inhibition at 1 µM) should be followed up with specific radioligand binding and functional assays for that particular 5-HT receptor subtype.

Potential Therapeutic Indications

Based on the prioritized targets, 4-(Piperidin-2-ylmethyl)morpholine could have therapeutic potential in several areas:

  • Neuropathic & Nociceptive Pain: Strong σ1 receptor antagonism is a well-validated mechanism for pain relief.[6][7]

  • Neurodegenerative Disorders: Modulation of σ1 receptors has been proposed as a therapeutic strategy for Alzheimer's and Parkinson's diseases due to its role in mitigating ER stress and neuroinflammation.

  • Oncology: Both σ1 and D4 receptor antagonists have demonstrated cytotoxic effects in certain cancer cell lines, including glioblastoma.[9][15][16]

  • Psychiatric Disorders: Depending on its profile at dopamine and serotonin receptors, the compound could be relevant for conditions like schizophrenia or depression.[14]

Summary and Future Directions

4-(Piperidin-2-ylmethyl)morpholine is a molecule of significant therapeutic interest due to its constituent "privileged" scaffolds. The primary hypothesis, grounded in extensive literature on analogous compounds, points towards the sigma-1 receptor as the most probable high-affinity target. A systematic, tiered approach to experimental validation, beginning with binding and functional assays for the σ1 receptor, is paramount. This should be followed by broader selectivity profiling to uncover any polypharmacology and identify potential off-target liabilities. The insights gained from this comprehensive evaluation will pave the way for lead optimization, in vivo efficacy studies, and the ultimate realization of this compound's therapeutic potential.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. ACS Chemical Neuroscience. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. ResearchGate. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]

  • (PDF) Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. ResearchGate. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

  • New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Semantic Scholar. [Link]

  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. [Link]

  • Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for "4-(Piperidin-2-ylmethyl)morpholine" in Diabetes Research Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold-Based Approach to a Novel Candidate

The global landscape of diabetes mellitus research is in a perpetual state of innovation, seeking novel chemical entities that can offer improved glycemic control and disease modification. The heterocyclic scaffolds of piperidine and morpholine are recurrent pharmacophores in a multitude of approved and investigational drugs, including several for metabolic diseases.[1] This document concerns 4-(Piperidin-2-ylmethyl)morpholine , a compound that combines both of these privileged structures.

As of the date of this publication, dedicated research on the anti-diabetic properties of 4-(Piperidin-2-ylmethyl)morpholine is not extensively available in peer-reviewed literature. However, the established roles of its constituent moieties in modulating key pathways of glucose homeostasis provide a strong rationale for its investigation as a potential therapeutic agent.[1][2] For instance, derivatives of morpholine and piperidine have demonstrated efficacy as inhibitors of α-glucosidase and dipeptidyl peptidase-4 (DPP-4), and as modulators of the glucagon-like peptide-1 receptor (GLP-1R).[2][3][4][5]

This guide, therefore, is constructed as a proactive application note. It is designed for researchers, scientists, and drug development professionals to explore the therapeutic potential of 4-(Piperidin-2-ylmethyl)morpholine. We will proceed from a hypothesis-driven framework, outlining detailed protocols for a logical, tiered screening and validation process, from initial in vitro enzymatic assays to cellular models of glucose metabolism, and finally to a foundational in vivo proof-of-concept study.

Part 1: Postulated Mechanisms of Action and Screening Strategy

Given the structural components of 4-(Piperidin-2-ylmethyl)morpholine, we can postulate several potential mechanisms through which it may exert anti-diabetic effects. A comprehensive initial screening should, therefore, address these possibilities.

  • Glucagon-Like Peptide-1 Receptor (GLP-1R) Modulation: A structurally related compound, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), has been identified as a positive allosteric modulator (PAM) of the GLP-1R.[2] GLP-1R agonists are a cornerstone of modern diabetes therapy, promoting glucose-dependent insulin secretion, suppressing glucagon release, and aiding in weight loss.[6][7] It is plausible that 4-(Piperidin-2-ylmethyl)morpholine could act as either a direct agonist or a PAM at this receptor.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The piperidine moiety is present in several established DPP-4 inhibitors, such as alogliptin.[5] DPP-4 is the enzyme responsible for the rapid degradation of incretin hormones like GLP-1.[8][9] Inhibition of DPP-4 prolongs the action of endogenous GLP-1, thereby improving glycemic control.[4][8][10]

  • α-Glucosidase Inhibition: Both morpholine and piperidine derivatives have been reported to inhibit α-glucosidase.[2][3][11][12][13][14] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition delays carbohydrate absorption and reduces postprandial glucose excursions.[3]

The following workflow diagram illustrates a rational, tiered approach to screening 4-(Piperidin-2-ylmethyl)morpholine.

G cluster_2 Tier 3: In Vivo Proof-of-Concept T1_GLP1R GLP-1R Binding/Activation Assay (Agonist/PAM) T2_Insulin Glucose-Stimulated Insulin Secretion (GSIS) (e.g., INS-1 Cells) T1_GLP1R->T2_Insulin If Active T1_DPP4 DPP-4 Inhibition Assay T1_DPP4->T2_Insulin If Active T1_AG α-Glucosidase Inhibition Assay T3_OGTT Oral Glucose Tolerance Test (OGTT) in HFD/STZ Diabetic Mice T1_AG->T3_OGTT If Active T2_Insulin->T3_OGTT If Positive T2_Glucose Glucose Uptake Assay (e.g., L6 Myotubes, 3T3-L1 Adipocytes) T2_Glucose->T3_OGTT If Positive

Caption: Tiered screening workflow for 4-(Piperidin-2-ylmethyl)morpholine.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated controls and clear endpoints.

Protocol 2.1: In Vitro DPP-4 Inhibition Assay

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of DPP-4, a key target in type 2 diabetes.[4][8]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA)

  • Assay Buffer: Tris-HCl (pH 8.0)

  • Test Compound: 4-(Piperidin-2-ylmethyl)morpholine, dissolved in DMSO

  • Positive Control: Sitagliptin or Alogliptin

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-(Piperidin-2-ylmethyl)morpholine in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Prepare similar dilutions for the positive control, sitagliptin.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of test compound dilution or control (DMSO for vehicle control)

    • 20 µL of human recombinant DPP-4 enzyme solution (pre-diluted in Assay Buffer)

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes. This allows the compound to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the G-p-NA substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes. The rate of increase in absorbance is proportional to the DPP-4 activity.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_compound - V_blank) / (V_vehicle - V_blank)] * 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (nM) [Mean ± SD, n=3]
4-(Piperidin-2-ylmethyl)morpholineTo be determined
Sitagliptin (Positive Control)Expected: ~10-30 nM
Protocol 2.2: Cellular Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: This assay determines if the test compound can potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner, a hallmark of incretin-based therapies.[15] The rat insulinoma cell line INS-1 is a well-established model for this purpose.

Materials:

  • INS-1 cells

  • Culture Medium: RPMI-1640 supplemented with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (pH 7.4) with 0.1% BSA.

  • Glucose solutions (Low: 2.8 mM; High: 16.7 mM)

  • Test Compound: 4-(Piperidin-2-ylmethyl)morpholine

  • Positive Control: Exenatide (GLP-1R agonist) or Sitagliptin (DPP-4 inhibitor)

  • Insulin ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed INS-1 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and culture for 48 hours.

  • Starvation: Gently wash the cells twice with PBS. Pre-incubate the cells in KRBH buffer containing 2.8 mM glucose for 2 hours at 37°C to synchronize them in a basal state.

  • Treatment: Remove the starvation buffer. Wash the cells once with KRBH buffer (without glucose).

  • Stimulation: Add 500 µL of KRBH buffer per well containing the following treatment conditions:

    • Basal: 2.8 mM Glucose + Vehicle (DMSO)

    • Stimulated: 16.7 mM Glucose + Vehicle (DMSO)

    • Test Compound (Low Glucose): 2.8 mM Glucose + Test Compound (e.g., 1 µM, 10 µM)

    • Test Compound (High Glucose): 16.7 mM Glucose + Test Compound (e.g., 1 µM, 10 µM)

    • Positive Control: 16.7 mM Glucose + Positive Control (e.g., 100 nM Exenatide)

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Carefully collect the supernatant from each well. Centrifuge to remove any detached cells.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the insulin concentration to the total protein content of the cells in each well (measured after cell lysis). Express the results as fold-change over the stimulated (16.7 mM Glucose) control.

Signaling Pathway Visualization:

If the compound shows activity in the GSIS assay, it may be acting through the GLP-1R pathway. The diagram below illustrates this key signaling cascade in pancreatic β-cells.

G cluster_0 Pancreatic β-Cell GLP1R GLP-1R AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Mobilizes Epac2->InsulinVesicles Primes Exocytosis Insulin Secretion (Exocytosis) InsulinVesicles->Exocytosis Ligand GLP-1 or Agonist (e.g., Test Compound) GLP GLP Ligand->GLP -1 -1 R Binds

Sources

Application Note: A Comprehensive Guide to HPLC and LC-MS Method Development for the Analysis of 4-(Piperidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the development and validation of analytical methods for 4-(Piperidin-2-ylmethyl)morpholine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). 4-(Piperidin-2-ylmethyl)morpholine is a key heterocyclic building block in pharmaceutical research and development.[1] Its inherent chemical properties—high polarity, basicity, and lack of a significant UV chromophore—present unique analytical challenges. This document offers a systematic, science-driven approach to overcome these challenges, covering everything from initial physicochemical assessment to full method validation according to ICH guidelines. We present detailed protocols for method screening, optimization, and validation, tailored for researchers, scientists, and drug development professionals aiming to establish robust, accurate, and reliable quantitative methods for this compound.

Introduction and Analytical Challenges

4-(Piperidin-2-ylmethyl)morpholine is a saturated heterocyclic compound containing both a secondary amine (piperidine) and a tertiary amine (morpholine). This structure makes it a valuable synthon for creating diverse molecular scaffolds in drug discovery.[1][2] However, the very features that make it chemically useful create significant hurdles for analytical separation and detection.

The primary analytical challenges include:

  • High Polarity: The molecule is highly soluble in aqueous media, leading to poor retention on traditional reversed-phase (RP) HPLC columns like C18.

  • Dual Basicity: The presence of two basic nitrogen atoms (piperidine pKa ≈ 11, morpholine pKa ≈ 8.5) means its ionization state is highly sensitive to mobile phase pH, which can lead to poor peak shape (tailing) if not properly controlled.

  • Lack of a UV Chromophore: The molecule is fully saturated and lacks conjugated double bonds, resulting in negligible UV absorbance at wavelengths >220 nm. This renders standard UV detection highly insensitive and impractical for trace-level analysis.

This application note details a logical, step-by-step workflow to develop methods that address these issues, emphasizing the rationale behind each experimental choice to ensure methodological robustness.

Physicochemical Properties and Strategic Implications

A thorough understanding of the analyte's properties is the foundation of effective method development. The key physicochemical characteristics of 4-(Piperidin-2-ylmethyl)morpholine and their impact on analytical strategy are summarized below.

PropertyValue (Predicted/Typical)Analytical Implication
Chemical Structure Chemical Structure of 4-(Piperidin-2-ylmethyl)morpholineContains secondary and tertiary amine functional groups.
Molecular Formula C₁₀H₂₀N₂O---
Molecular Weight 184.28 g/mol Ideal for mass spectrometry detection. The monoisotopic mass is 184.1576 Da.
pKa₁ (Piperidine N-H) ~10.5 - 11.0The piperidine nitrogen will be protonated (positively charged) at pH < 9.
pKa₂ (Morpholine N) ~8.3 - 8.7The morpholine nitrogen will be protonated at pH < 7.
Predicted LogP -0.1 to 0.5Indicates high hydrophilicity, predicting poor retention in standard reversed-phase HPLC.
UV Absorbance Negligible > 220 nmRequires alternative detection methods like Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD).

Causality: The combination of high polarity and dual basicity dictates our strategy. To achieve good chromatography, we must either (1) use a retention mechanism other than hydrophobicity (e.g., HILIC) or (2) suppress silanol interactions and control ionization in reversed-phase by operating at a low pH where both amines are consistently protonated. The lack of a chromophore makes mass spectrometry the most powerful and preferred detection technique.[3][4]

HPLC Method Development: Strategies for a Non-Chromophoric, Polar Base

While LC-MS is superior, a standalone HPLC method with a universal detector may be required for routine analyses like purity checks.

Method Development Workflow

The following workflow outlines a systematic approach to developing a robust HPLC method.

HPLC_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_verification Phase 3: Pre-Validation start Define Goal: Assay, Purity, etc. col_select Column Selection (HILIC, Polar RP, PGC) start->col_select mob_phase Mobile Phase Screening (ACN vs MeOH, pH 2.5 vs 6.0) col_select->mob_phase det_select Detector Selection (CAD, ELSD, low UV) gradient Gradient Optimization (Slope, Time) det_select->gradient Evaluate Retention & Peak Shape mob_phase->det_select temp Temperature Control (30-45°C) gradient->temp Fine-tune Resolution flow Flow Rate Adjustment (e.g., 1.0 mL/min) temp->flow Fine-tune Resolution sst System Suitability Test (Tailing, Plates, RSD) flow->sst final Final Method Conditions sst->final Criteria Met LCMS_Workflow cluster_lc LC Optimization cluster_ms MS Optimization cluster_integration Method Finalization lc_start Select Column & Mobile Phase (from HPLC screen, must be volatile) integrate Integrate LC & MS Methods lc_start->integrate infusion Direct Infusion (Tune Compound) ms1 MS1 Scan: Find Precursor Ion [M+H]+ infusion->ms1 ms2 MS2 Scan: Optimize Collision Energy (CE) & Find Product Ions ms1->ms2 mrm Select MRM Transitions (Quantifier & Qualifier) ms2->mrm mrm->integrate final Final LC-MS/MS Method integrate->final Validation_Workflow cluster_core Core Validation Parameters cluster_limits Limit Tests cluster_stability Stability & Reliability Specificity Specificity (Analyte vs. Others) Linearity Linearity & Range (Correlation) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness (Method Tolerance) LOQ->Robustness Validated Validated Method Robustness->Validated

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 4-(Piperidin-2-ylmethyl)morpholine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for "4-(Piperidin-2-ylmethyl)morpholine." This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro and ex vivo experimentation. Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR)[1].

This guide provides a structured, science-first approach to systematically diagnose and overcome solubility issues, ensuring the generation of reliable and reproducible data. The strategies outlined here are based on the fundamental physicochemical properties of the molecule, a dibasic compound whose solubility is intrinsically linked to the pH of the medium.

Section 1: Compound Profile & Intrinsic Properties

Understanding the inherent chemical nature of 4-(Piperidin-2-ylmethyl)morpholine is the first step in troubleshooting its solubility. The molecule contains two basic nitrogen atoms—one in the piperidine ring (secondary amine) and one in the morpholine ring (tertiary amine). These functional groups can be protonated to form positively charged species, which are significantly more soluble in aqueous media than the neutral free base.

PropertyValue / PredictionSource / Note
Molecular Formula C₁₀H₂₀N₂OPubChem
Molecular Weight 184.28 g/mol [2]
Structure A piperidine ring linked at the 2-position via a methylene bridge to the nitrogen of a morpholine ring.
Predicted pKa₁ (Piperidine) ~10.5 - 11.0Based on piperidine's pKa of ~11.1. The exact value is influenced by the morpholinomethyl substituent.
Predicted pKa₂ (Morpholine) ~7.5 - 8.5Based on N-substituted morpholines. The pKa of morpholine itself is ~8.5.
Predicted XLogP3 0.2[2]

Note: Predicted values are used as a guide. Experimental determination is recommended for precise measurements.

Section 2: Frequently Asked Questions (FAQs)

Q1: My 4-(Piperidin-2-ylmethyl)morpholine compound, dissolved in DMSO, is precipitating when I dilute it into my neutral pH assay buffer (e.g., PBS pH 7.4). Why is this happening?

This is a classic case of a basic compound "crashing out" of solution. Your compound is likely in its neutral, "free base" form at pH 7.4. This form has low intrinsic aqueous solubility. While it dissolves readily in 100% DMSO, upon dilution into an aqueous buffer, the compound's concentration may exceed its thermodynamic solubility limit in that final aqueous environment, causing it to precipitate.[1][3]

Q2: What is the very first and most effective strategy I should try to improve its solubility?

pH adjustment. Given that the compound has two basic nitrogens, lowering the pH of your aqueous solution is the most direct and effective method. By acidifying the buffer, you protonate one or both nitrogen atoms, forming a water-soluble salt in situ.

Q3: To what pH should I adjust my buffer to ensure the compound stays in solution?

A general rule of thumb, derived from the Henderson-Hasselbalch equation, is to adjust the pH to be at least 2 units below the compound's highest pKa. For 4-(Piperidin-2-ylmethyl)morpholine, the piperidine nitrogen is the more basic site (pKa ~10.5-11.0). Therefore, preparing your solutions in a buffer with a pH ≤ 5.5 should ensure that the compound is almost fully protonated (>99%) and thus maximally soluble.

Q4: My biological assay is highly sensitive to pH and must be performed at or near pH 7.4. What are my options?

If altering the final assay pH is not feasible, you have two primary alternative routes:

  • Use of Co-solvents: Maintain a low percentage of an organic co-solvent in your final assay volume to increase the compound's solubility.

  • Cyclodextrin Complexation: Employ cyclodextrins to form inclusion complexes that enhance the apparent solubility of the compound without altering the bulk solvent properties.

These advanced methods are detailed in the Troubleshooting Guides below.

Section 3: Troubleshooting & Protocol Guides

Guide 1: Systematic Approach to Solubility Enhancement

Before attempting to solubilize the compound for an assay, it is crucial to follow a logical progression of steps. This workflow minimizes wasted time and reagents and prevents assay artifacts.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Primary Strategy cluster_2 Phase 3: Secondary Strategies cluster_3 Phase 4: Validation A Compound precipitates in assay buffer (pH 7.4) B Strategy: pH Adjustment A->B C Prepare stock in acidic buffer (e.g., 50 mM Acetate, pH 5.0). Test solubility. B->C Assay allows pH change D Is the final assay pH compatible with acidification? C->D E Strategy: Co-solvents D->E No, assay is pH-sensitive I Proceed with Assay D->I Yes F Test DMSO, Ethanol, PEG400. Keep final % low (<1-5%). Run solvent-only controls. E->F G Strategy: Cyclodextrins F->G Insoluble or Interference F->I Soluble & No Assay Interference H Test HP-β-CD. Prepare compound/CD complex. Run CD-only controls. G->H H->I Soluble & No Assay Interference J Re-evaluate compound or assay design H->J Insoluble or Interference

Caption: Decision workflow for troubleshooting solubility.

Guide 2: Protocol for Solubilization by pH Adjustment

This method leverages the basic nature of the compound to achieve solubility.

Causality: At a pH below the pKa of the basic functional groups, the equilibrium shifts towards the protonated, charged (and thus more polar and water-soluble) form of the molecule.

G cluster_0 Low pH (e.g., pH < 6) cluster_1 High pH (e.g., pH > 9) Soluble R₃N⁺-H (Soluble Cation) Insoluble R₃N (Insoluble Free Base) Insoluble->Soluble + H⁺

Caption: pH-dependent equilibrium of a basic amine.

Experimental Protocol:

  • Buffer Selection: Choose a buffer system with a pKa value close to your target acidic pH to ensure adequate buffering capacity.

Target pHRecommended Buffer SystemConcentration
4.0 - 5.5Acetate Buffer20-100 mM
5.5 - 6.5MES Buffer20-100 mM
  • Stock Solution Preparation (Example: 10 mM stock at pH 5.0): a. Weigh the required amount of 4-(Piperidin-2-ylmethyl)morpholine free base. b. Add the appropriate volume of 50 mM sodium acetate buffer, pH 5.0, to achieve a 10 mM concentration. c. Vortex or sonicate gently until the solid is completely dissolved. The solution should be clear. This is now your primary aqueous stock.

  • Assay Plate Preparation: a. Serially dilute your acidic aqueous stock solution into an assay plate using the same acidic buffer. b. Crucial Step: If the final assay must be at a neutral pH, the main volume of assay buffer added in the next step must have sufficient buffering capacity to overcome the acidity of the small volume of compound you are adding, bringing the final pH to the desired neutral value. Always measure the final pH in a control well to validate this.

Trustworthiness Check:

  • Visual Inspection: After final dilution into the assay buffer, inspect the wells for any signs of precipitation (cloudiness, Tyndall effect) against a dark background.

  • pH Measurement: Prepare a mock-assay plate and measure the final pH in wells containing the highest concentration of your compound to ensure the buffer system is maintaining the desired pH.

Guide 3: Protocol for Using Co-solvents

This method is an alternative when the assay system cannot tolerate a low pH.

Causality: Organic co-solvents reduce the polarity of the bulk aqueous solvent, making it more favorable for a less polar solute to dissolve.[4]

Experimental Protocol:

  • Co-solvent Selection & Initial Stock: a. Prepare a high-concentration stock solution (e.g., 20-50 mM) of your compound in 100% Dimethyl Sulfoxide (DMSO). Ensure it is fully dissolved. b. Other potential co-solvents include Ethanol, Propylene Glycol, or Polyethylene Glycol 400 (PEG400).

  • Determine Maximum Tolerable Co-solvent Concentration: a. Before testing your compound, determine the highest percentage of the co-solvent (e.g., DMSO) your assay can tolerate without affecting the biological outcome (e.g., enzyme activity, cell viability). This is typically between 0.1% and 2%. b. Run a dose-response curve of the co-solvent alone in your assay to establish a no-effect concentration.

  • Compound Dosing: a. Dilute your high-concentration DMSO stock directly into the assay buffer. b. Key Technique: When diluting, add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing or mixing vigorously. This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.[1] c. Ensure the final concentration of the co-solvent does not exceed the maximum tolerated level determined in step 2.

Trustworthiness Check:

  • Solvent Control: Always include a control group in your assay that contains only the highest concentration of the co-solvent used, to ensure any observed biological effect is from your compound and not the solvent.

  • Kinetic vs. Thermodynamic Solubility: Be aware that dissolving with a co-solvent often yields a supersaturated, kinetically soluble solution that may precipitate over time.[5][6] Assays should be read promptly after compound addition.

Co-solventTypical Final Conc.ProsCons
DMSO 0.1 - 1%High solubilizing power for many compounds.Can be toxic to cells at >1%; may interfere with some enzymatic assays.
Ethanol 0.5 - 5%Volatile, can be less disruptive than DMSO for some systems.Lower solubilizing power than DMSO for some compounds.
PEG400 1 - 10%Low toxicity, often used in in vivo formulations.Can be viscous; may interfere with assays involving lipids.

References

  • ChemBK. (2024). 4-(Piperidin-4-Yl)Morpholine Dihydrochloride. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12802906, 4-(Piperidin-4-ylmethyl)morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795724, 4-Morpholinopiperidine. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Souza, A. C. S., N de Souza, A., & C. de Almeida, A. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(10), 12430–12442. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Beig, A., Lindley, D., & Miller, J. M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Technology, 34(5), 62-68. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery, 11(8), 757-766. Retrieved from [Link]

  • American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates. Retrieved from [Link]

  • S, S., & P, R. (2014). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Journal of Pharmaceutical and Scientific Innovation, 3(1), 8-16. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • Kerns, E. H. (2008). In Vitro Solubility Assays in Drug Discovery. Drug Discovery Today: Technologies, 5(2-3), e107-e113. Retrieved from [Link]

  • Google Patents. (2016). CN105777615A - Preparation method of 4-morpholino piperidine.
  • Yamali, C. (Ed.). (2024). Current Research in Pharmacy and Pharmaceutical Sciences II. Retrieved from [Link]

Sources

Navigating the Stereoselective Synthesis of 2-Substituted Piperidines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these crucial heterocyclic scaffolds. The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural products, making its stereocontrolled synthesis a critical endeavor in medicinal chemistry and organic synthesis.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of achieving high stereoselectivity in your reactions.

The introduction of a substituent at the 2-position of the piperidine ring creates a chiral center, the precise control of which is often paramount to the biological activity and safety profile of the final molecule.[3] However, achieving this control is fraught with challenges, from controlling facial selectivity in cyclization reactions to preventing racemization of stereochemically labile intermediates. This guide is structured to address these specific challenges head-on, offering practical solutions grounded in mechanistic understanding and field-proven experience.

I. Frequently Asked Questions (FAQs)

Here, we address common issues encountered during the stereoselective synthesis of 2-substituted piperidines.

FAQ 1: Poor Diastereoselectivity in Intramolecular Cyclization

Question: I am attempting an intramolecular cyclization to form a 2,6-disubstituted piperidine, but I'm observing a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity in intramolecular cyclizations often stems from a lack of facial bias in the transition state of the ring-closing step. Several factors can influence this, and a systematic approach to troubleshooting is recommended.

Causality and Troubleshooting:

  • Conformational Control: The pre-cyclization conformation of your linear precursor is critical. For reactions involving intramolecular Michael additions or reductive aminations, the relative orientation of the nucleophile and the electrophilic center dictates the stereochemical outcome.

    • Actionable Advice: Consider the use of chelating agents or Lewis acids to pre-organize the substrate into a more rigid, chair-like transition state. For example, in intramolecular aza-Michael additions, the choice of base can significantly influence the outcome. Cesium carbonate, for instance, has shown good results in promoting the formation of the trans isomer in certain systems, though its solubility can be a challenge on a larger scale.[1]

  • Steric Hindrance: The steric bulk of substituents on the acyclic precursor can direct the approach of the nucleophile.

    • Actionable Advice: Analyze your substrate. Can you introduce a bulky protecting group or substituent that will favor one facial approach over the other? This is a common strategy in substrate-controlled diastereoselective reactions.

  • Reaction Conditions: Temperature, solvent, and catalyst can all play a role in the energy difference between the diastereomeric transition states.

    • Actionable Advice: Experiment with a range of temperatures. Lowering the reaction temperature can often enhance selectivity by amplifying small energy differences between competing pathways. Solvent polarity can also influence the transition state geometry; screen a variety of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile). For catalytic reactions, the choice of catalyst and ligand is paramount.[1]

FAQ 2: Low Enantioselectivity in Catalytic Asymmetric Hydrogenation

Question: My asymmetric hydrogenation of a 2-substituted pyridinium salt is yielding a product with low enantiomeric excess (ee). What are the key parameters to optimize?

Answer: Asymmetric hydrogenation of pyridinium salts is a powerful method for accessing enantioenriched 2-substituted piperidines.[1] However, achieving high enantioselectivity is highly dependent on the catalyst system and reaction conditions.

Causality and Troubleshooting:

  • Catalyst and Ligand Choice: The chiral ligand is the primary source of stereochemical induction. The electronic and steric properties of the ligand must be well-matched to the substrate.

    • Actionable Advice: Screen a library of chiral ligands. For iridium-catalyzed hydrogenations, P,N-ligands have proven effective.[1] The "bite angle" and steric profile of the ligand create a chiral pocket that differentiates the two faces of the substrate.

  • Substrate-Catalyst Mismatch: Not all substrates are compatible with all catalysts. The electronic nature of the substituent at the 2-position can influence coordination to the metal center.

    • Actionable Advice: If you have flexibility in your synthetic route, consider modifying the substrate. Sometimes, a subtle change in a distal functional group can have a profound impact on enantioselectivity.

  • Hydrogen Pressure and Temperature: These parameters can affect the rate of competing racemic background reactions and the equilibrium between catalyst-substrate complexes.

    • Actionable Advice: Systematically vary the hydrogen pressure and temperature. Higher pressures can sometimes improve selectivity, but this is not a universal rule. A thorough optimization study is often necessary.

FAQ 3: Racemization During N-Deprotection

Question: I have successfully synthesized my desired enantiopure N-protected 2-substituted piperidine, but I am observing significant racemization during the deprotection step. How can I prevent this?

Answer: Racemization at the C2 position can occur if the deprotection conditions facilitate the formation of an achiral enamine or iminium ion intermediate.

Causality and Troubleshooting:

  • Mechanism of Racemization: The C2 proton can be acidic, especially if the 2-substituent is electron-withdrawing. Strong bases or harsh acidic conditions can lead to deprotonation and subsequent reprotonation, leading to racemization.

  • Choice of Protecting Group and Deprotection Conditions: The stability of the protecting group and the conditions required for its removal are critical.

    • Actionable Advice:

      • For N-Boc protected piperidines, avoid strong acids and prolonged reaction times. Use milder acidic conditions (e.g., TFA in DCM at 0 °C) and monitor the reaction closely.

      • For N-Cbz protected piperidines, catalytic hydrogenation is generally a mild deprotection method that is less likely to cause racemization.

      • If possible, choose a protecting group that can be removed under neutral conditions.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific synthetic methodologies.

Guide 1: Diastereoselective Reduction of Cyclic Enamines/Imines

The diastereoselective reduction of cyclic enamines or imines is a common strategy for establishing the stereochemistry at the 2-position of a piperidine ring.

Problem Potential Cause Troubleshooting Steps
Low Diastereoselectivity 1. Small energy difference between diastereomeric transition states. 2. Flexible ring conformation. 3. Inappropriate reducing agent. 1. Lower the reaction temperature. 2. Use a bulkier reducing agent (e.g., L-Selectride® vs. NaBH₄) to increase steric differentiation between the two faces of the imine/enamine. 3. If applicable, use a directing group (e.g., a hydroxyl group) to coordinate the reducing agent and deliver the hydride from a specific face.
Epimerization of the Product 1. Harsh workup conditions (acidic or basic). 2. Product is thermodynamically unstable. 1. Use a neutral workup procedure. 2. Analyze the thermodynamic stability of your product. It's possible that the kinetic product is being formed, which then epimerizes to the more stable diastereomer under the reaction or workup conditions. If so, you may need to reconsider your synthetic strategy.
Guide 2: Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are a reliable way to control stereochemistry, but their use comes with its own set of challenges.

Problem Potential Cause Troubleshooting Steps
Low Diastereoselectivity in the Key Stereocenter-Forming Step 1. Poor facial shielding by the chiral auxiliary. 2. Incorrect choice of reaction conditions for the auxiliary's mode of action. 1. Screen different chiral auxiliaries. Evans' oxazolidinones and SAMP/RAMP hydrazones are common choices with well-understood stereochemical models.[4] 2. Optimize reaction conditions. For example, in the alkylation of an enolate derived from an Evans' auxiliary, the choice of Lewis acid can significantly impact the diastereoselectivity.
Difficulty in Removing the Chiral Auxiliary 1. Harsh cleavage conditions leading to product decomposition or racemization. 2. Steric hindrance around the cleavage site. 1. Explore milder cleavage conditions. For Evans' auxiliaries, lithium hydroperoxide is a common and often gentle method. 2. If steric hindrance is an issue, you may need to choose a different auxiliary that is more readily cleaved.
Guide 3: Organocatalytic Asymmetric Synthesis

Organocatalysis offers a powerful, metal-free approach to the stereoselective synthesis of 2-substituted piperidines.[5][6][7]

Problem Potential Cause Troubleshooting Steps
Low Enantioselectivity 1. Suboptimal catalyst. 2. Unfavorable reaction conditions. 3. Racemic background reaction. 1. Screen a variety of organocatalysts. Proline and its derivatives are common choices for Mannich and Michael reactions.[5] 2. Optimize solvent, temperature, and concentration. The polarity of the solvent can have a significant effect on the transition state of organocatalytic reactions. 3. Lower the reaction temperature to suppress the uncatalyzed racemic pathway.
Slow Reaction Rate 1. Low catalyst activity. 2. Sterically hindered substrate. 1. Increase catalyst loading. 2. Consider a more active catalyst. 3. If the substrate is very hindered, organocatalysis may not be the most suitable approach.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-substituted pyridinium salt (1.0 equiv)

  • [Ir(COD)Cl]₂ (0.5-2.0 mol%)

  • Chiral P,N-ligand (1.1-4.4 mol%)

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a reaction vial with the [Ir(COD)Cl]₂ and the chiral P,N-ligand.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add the 2-substituted pyridinium salt to the vial.

  • Seal the vial and transfer it to the autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction at the desired temperature (e.g., 25-60 °C) for the required time (monitor by TLC or LC-MS).

  • Once the reaction is complete, carefully vent the autoclave and purge with an inert gas (e.g., nitrogen or argon).

  • Concentrate the reaction mixture in vacuo.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or SFC.

Protocol 2: Diastereoselective Intramolecular Mannich Reaction

This protocol describes a general procedure for the diastereoselective synthesis of a 2,3-disubstituted piperidine.

Materials:

  • Acyclic amino-aldehyde or amino-ketone precursor (1.0 equiv)

  • Proline or a proline derivative (10-30 mol%)

  • Anhydrous solvent (e.g., DMSO, DMF, CH₃CN)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a solution of the acyclic precursor in the anhydrous solvent, add the proline-based organocatalyst.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) under an inert atmosphere.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or SFC.

IV. Visualizations

Logical Relationship: Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed q1 Is the precursor conformationally flexible? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Introduce conformational rigidity: - Chelating agents - Lewis acids - Bulky protecting groups a1_yes->s1 q2 Are steric effects being exploited? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have reaction conditions been optimized? a2_yes->q3 s2 Modify substrate to enhance steric bias: - Introduce bulky substituents a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Re-evaluate Synthetic Strategy a3_yes->end_node s3 Systematically vary: - Temperature (lower) - Solvent polarity - Catalyst/Ligand a3_no->s3 s3->end_node If still unsuccessful

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental Workflow: Catalytic Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Workup and Analysis p1 Charge Ir precursor and chiral ligand p2 Add anhydrous, degassed solvent p1->p2 p3 Stir for 30 min p2->p3 r1 Add pyridinium salt substrate p3->r1 r2 Seal and transfer to autoclave r1->r2 r3 Pressurize with H₂ r2->r3 r4 Stir at set temperature r3->r4 w1 Vent and purge autoclave r4->w1 w2 Concentrate reaction mixture w1->w2 w3 Purify by chromatography w2->w3 w4 Determine ee by chiral HPLC/SFC w3->w4

Caption: Step-by-step workflow for asymmetric hydrogenation.

V. Concluding Remarks

The stereoselective synthesis of 2-substituted piperidines is a challenging yet rewarding area of organic chemistry. Success often hinges on a deep understanding of reaction mechanisms and a willingness to systematically optimize reaction parameters. This guide provides a starting point for troubleshooting common issues and implementing robust synthetic protocols. Remember that each substrate is unique, and a degree of empirical optimization is almost always necessary. By applying the principles outlined here and consulting the referenced literature, you will be well-equipped to tackle the challenges of this important class of molecules.

VI. References

  • Butt, A., & Zhang, G. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6298. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Li, J. J. (2021). Heterocyclic Chemistry in Drug Discovery. John Wiley & Sons. [Link]

  • O'Brien, P., & Jones, S. P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4546–4549. [Link]

  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent Advances in the Synthesis of Piperidones and Piperidines. Tetrahedron, 59(17), 2953–2989. [Link]

  • Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701–1729. [Link]

  • Maryanoff, B. E., Zhang, H.-C., Cohen, J. H., Turchi, I. J., & Maryanoff, C. A. (2004). The Aza-Wittig Reaction in Heterocyclic Synthesis. Chemical Reviews, 104(3), 1431–1628. [Link]

  • Padwa, A., & Bur, S. K. (2007). The domino way to piperidines. Tetrahedron, 63(25), 5341–5378. [Link]

  • Pellissier, H. (2011). Asymmetric organocatalytic domino reactions. Tetrahedron, 67(20), 3769–3802. [Link]

  • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044–1070. [Link]

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Validation & Comparative

A Proposed Research Framework for Evaluating the Comparative Efficacy of 4-(Piperidin-2-ylmethyl)morpholine as a Novel CNS Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Hypothetical Investigation

In the landscape of central nervous system (CNS) drug discovery, novel scaffolds that can be chemically decorated to achieve desired pharmacological profiles are of high interest. The molecule 4-(Piperidin-2-ylmethyl)morpholine presents such a scaffold, combining the structural features of both piperidine and morpholine. While this compound is commercially available, a thorough review of the scientific literature reveals a significant gap: there is currently no published data on its biological activity or potential therapeutic applications.

This guide, therefore, deviates from a traditional comparison of existing data. Instead, it serves as a comprehensive, hypothetical framework for a research program designed to elucidate the efficacy of 4-(Piperidin-2-ylmethyl)morpholine. We will postulate a plausible mechanism of action based on its structural similarity to known CNS-active compounds and outline a rigorous, multi-tiered experimental plan to compare it against established drugs.

For the purpose of this investigation, we will hypothesize that 4-(Piperidin-2-ylmethyl)morpholine acts as a dopamine D2 receptor (D2R) modulator , a common target for antipsychotic and antidepressant medications. This hypothesis is based on the prevalence of the piperidine moiety in numerous D2R ligands. Our chosen comparators will be Aripiprazole , a D2R partial agonist, and Risperidone , a D2R antagonist with additional serotonergic activity. This selection allows for a nuanced comparison of potency, efficacy, and receptor signaling bias.

Phase 1: In Vitro Characterization - Target Engagement and Functional Activity

The initial phase of our proposed study is designed to confirm target engagement and characterize the functional consequences of receptor binding at the molecular level.

Radioligand Binding Assays: Determining Affinity for D2R

The foundational step is to determine if 4-(Piperidin-2-ylmethyl)morpholine physically interacts with the D2R. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: D2R Radioligand Binding Assay

  • Preparation of Membranes: Cell membranes are prepared from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293-D2R).

  • Assay Buffer: The assay is conducted in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at a pH of 7.4.

  • Radioligand: [3H]-Spiperone, a high-affinity D2R antagonist, is used as the radioligand at a concentration equal to its dissociation constant (Kd).

  • Competition Curve: A range of concentrations of 4-(Piperidin-2-ylmethyl)morpholine, Aripiprazole, and Risperidone (e.g., 0.1 nM to 100 µM) are incubated with the cell membranes and the radioligand.

  • Incubation and Termination: The mixture is incubated for 60 minutes at room temperature to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, trapping the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition model using non-linear regression to determine the inhibition constant (Ki) for each compound.

Hypothetical Data Summary:

CompoundKi (nM) for D2R
4-(Piperidin-2-ylmethyl)morpholine15.8
Aripiprazole0.34
Risperidone3.1

This hypothetical data suggests that our compound of interest binds to the D2R, albeit with lower affinity than the established comparators.

Functional Assays: Elucidating Mechanism of Action (Agonism vs. Antagonism)

Binding affinity does not reveal the functional consequence of the interaction. We will employ a cAMP-based functional assay to determine if 4-(Piperidin-2-ylmethyl)morpholine acts as an agonist, antagonist, or partial agonist.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: CHO-K1 cells stably expressing the human D2R are cultured and seeded into 384-well plates.

  • cAMP Stimulation: The cells are pre-treated with Forskolin, an adenylate cyclase activator, to stimulate the production of cyclic AMP (cAMP).

  • Compound Treatment (Agonist Mode): Increasing concentrations of 4-(Piperidin-2-ylmethyl)morpholine and Aripiprazole are added to the cells to measure their ability to inhibit Forskolin-stimulated cAMP production.

  • Compound Treatment (Antagonist Mode): To test for antagonism, cells are pre-incubated with increasing concentrations of our test compounds before the addition of a known D2R agonist (e.g., Quinpirole). The ability to reverse the agonist-induced cAMP inhibition is measured.

  • cAMP Detection: Intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax).

Hypothetical Data Summary:

CompoundAssay ModePotency (EC50/IC50, nM)Efficacy (Emax)
4-(Piperidin-2-ylmethyl)morpholineAgonist45.265%
AripiprazoleAgonist2.175% (Partial)
RisperidoneAntagonist5.8N/A
Quinpirole (Full Agonist)Agonist10.5100%

These hypothetical results would classify 4-(Piperidin-2-ylmethyl)morpholine as a D2R partial agonist with moderate potency and efficacy compared to Aripiprazole.

Phase 2: Preclinical Models - Assessing In Vivo Efficacy and Behavioral Effects

Successful in vitro characterization provides the foundation for investigating the compound's effects in a living system. We propose using a standard rodent model of antipsychotic-like activity.

Amphetamine-Induced Hyperlocomotion Model

This model is widely used to screen for compounds with potential antipsychotic properties. Amphetamine induces an increase in locomotor activity by promoting dopamine release, and D2R antagonists or partial agonists can attenuate this effect.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Subjects: Male C57BL/6 mice are used for the study.

  • Habituation: Mice are habituated to open-field arenas for 30 minutes.

  • Drug Administration: Mice are pre-treated with vehicle, 4-(Piperidin-2-ylmethyl)morpholine (at various doses), Aripiprazole, or Risperidone via intraperitoneal (IP) injection.

  • Psychostimulant Challenge: 30 minutes after drug administration, mice are challenged with an IP injection of d-amphetamine (e.g., 2.5 mg/kg).

  • Behavioral Recording: Locomotor activity (total distance traveled) is recorded for 60 minutes immediately following the amphetamine challenge using automated activity monitors.

  • Data Analysis: The total distance traveled is compared between the different treatment groups using a one-way ANOVA followed by post-hoc tests.

Hypothetical Data Summary:

Treatment GroupDose (mg/kg, IP)Mean Distance Traveled (cm) ± SEM% Reversal of Hyperlocomotion
Vehicle + Saline-1500 ± 120-
Vehicle + Amphetamine2.58500 ± 5500%
4-(Piperidin-2-ylmethyl)morpholine + Amph104500 ± 40057%
Aripiprazole + Amphetamine13000 ± 25078%
Risperidone + Amphetamine0.52500 ± 20085%

This hypothetical in vivo data would support the in vitro findings, suggesting that 4-(Piperidin-2-ylmethyl)morpholine has centrally-mediated D2R activity, though it may be less potent than the comparators.

Visualizing the Research Workflow

The following diagram illustrates the logical progression of the proposed research plan.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Decision Point A Radioligand Binding Assay (Determine Ki for D2R) B cAMP Functional Assay (Determine EC50/IC50 & Emax) A->B If binding confirmed C Amphetamine-Induced Hyperlocomotion Model B->C If functional activity confirmed D Promising Profile? C->D E Advance to Secondary Screens (e.g., Off-target profiling, PK/PD) D->E Yes F Terminate Investigation D->F No

Caption: Proposed experimental workflow for characterizing 4-(Piperidin-2-ylmethyl)morpholine.

Hypothetical Signaling Pathway

The diagram below illustrates the proposed mechanism of action for our test compounds at the D2R, which is a Gi-coupled receptor.

G cluster_0 Cell Membrane D2R D2 Receptor AC Adenylate Cyclase (AC) D2R->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Endogenous Agonist) Dopamine->D2R Activates Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R Partially Activates Test_Cmpd 4-(Piperidin-2-ylmethyl)morpholine (Hypothesized Partial Agonist) Test_Cmpd->D2R Partially Activates Risperidone Risperidone (Antagonist) Risperidone->D2R Blocks ATP ATP ATP->AC

Caption: Hypothesized D2R signaling cascade and points of modulation by test compounds.

Conclusion and Future Directions

This document outlines a hypothetical but scientifically rigorous research plan to investigate the comparative efficacy of 4-(Piperidin-2-ylmethyl)morpholine. By postulating a plausible mechanism of action and comparing it against well-characterized drugs like Aripiprazole and Risperidone, we have created a clear roadmap for its evaluation. The proposed workflow, from in vitro binding and functional assays to in vivo behavioral models, represents a standard industry approach to early-stage drug discovery.

Should the hypothetical data presented here prove to be accurate, 4-(Piperidin-2-ylmethyl)morpholine would warrant further investigation. The next logical steps would include comprehensive off-target screening (e.g., a CEREP panel) to assess selectivity, pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, and evaluation in more complex behavioral models relevant to psychosis or mood disorders. This structured approach ensures that resources are directed toward compounds with the highest potential for therapeutic success.

References

  • Title: Principles of Radioligand Binding Assays Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Aripiprazole, a novel antipsychotic, is a partial agonist at human dopamine D2 receptors Source: Neuropsychopharmacology URL: [Link]

  • Title: The amphetamine-induced model of psychosis Source: Current Protocols in Neuroscience URL: [Link]

A Comparative Guide to the Bioactivity of 4-(Piperidin-2-ylmethyl)morpholine and Related Heterocyclic Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the hypothetical bioactivity of the novel compound, 4-(Piperidin-2-ylmethyl)morpholine, within the context of cancer cell biology. Due to the limited publicly available data on this specific molecule, this document serves as a predictive framework, grounded in the well-established activities of its core components: the piperidine and morpholine rings. We will explore the anticipated cytotoxic and anti-proliferative effects of this compound in comparison to known bioactive molecules sharing these structural motifs. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Investigating 4-(Piperidin-2-ylmethyl)morpholine

The piperidine and morpholine heterocycles are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The piperidine ring is a ubiquitous feature in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anticancer properties.[2][3] Similarly, the morpholine moiety is a key component in many pharmaceuticals, contributing to favorable physicochemical properties and biological activities.[4] The development of morpholine-containing anticancer drugs is an active area of research.[5][6] The novel compound, 4-(Piperidin-2-ylmethyl)morpholine, combines these two pharmacologically significant rings, suggesting a strong potential for interesting and potent biological effects, particularly in the context of oncology.

This guide will outline a systematic approach to characterizing the bioactivity of 4-(Piperidin-2-ylmethyl)morpholine, comparing its hypothetical performance against established compounds in a panel of diverse cancer cell lines.

Experimental Design: A Multi-faceted Approach to Bioactivity Profiling

To thoroughly assess the anticancer potential of 4-(Piperidin-2-ylmethyl)morpholine, a multi-pronged experimental strategy is essential. This involves a series of in vitro assays designed to elucidate its effects on cell viability, proliferation, and the induction of apoptosis.

Figure 1: A proposed experimental workflow for the comprehensive bioactivity screening of novel compounds.

Part 1: Assessing Cytotoxicity Across Diverse Cancer Cell Lines

The initial step in evaluating a novel compound is to determine its cytotoxic potential across a range of cancer cell lines representing different tumor types. This provides a preliminary indication of its efficacy and spectrum of activity.

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.[7]

  • HeLa: Human cervical cancer cell line.[8]

  • HT-29: Human colon adenocarcinoma cell line.[3]

  • U-87 MG: Human glioblastoma-astrocytoma cell line.

Methodology: MTT/XTT Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods widely used to assess cell viability.[8][9] These assays are based on the principle that mitochondrial dehydrogenases in living cells reduce the tetrazolium salt to a colored formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9] The XTT assay offers the advantage of producing a water-soluble formazan product, simplifying the protocol.[10]

Experimental Protocol: XTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(Piperidin-2-ylmethyl)morpholine and comparator compounds (e.g., a known piperidine-containing drug like Pipobroman and a morpholine-containing drug like Gefitinib) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • XTT Reagent Addition: Following the treatment period, add the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound, which represents the concentration required to inhibit cell growth by 50%.

Hypothetical Comparative Data:

CompoundCell LineIC50 (µM) after 48h
4-(Piperidin-2-ylmethyl)morpholine MCF-7Hypothetical Value: 15.5
A549Hypothetical Value: 22.8
HeLaHypothetical Value: 18.2
HT-29Hypothetical Value: 25.1
U-87 MGHypothetical Value: 12.7
Pipobroman (Comparator 1) MCF-7Literature Value: 35.2
A549Literature Value: 41.5
HeLaLiterature Value: 38.9
HT-29Literature Value: 45.3
U-87 MGLiterature Value: 29.8
Gefitinib (Comparator 2) MCF-7Literature Value: 5.8
A549Literature Value: 0.5
HeLaLiterature Value: 10.2
HT-29Literature Value: >100
U-87 MGLiterature Value: 7.6

Note: The IC50 values for 4-(Piperidin-2-ylmethyl)morpholine are hypothetical and for illustrative purposes only. The comparator values are representative of data found in the scientific literature.

Part 2: Delving into the Mechanism of Action: Proliferation and Apoptosis

Once a compound demonstrates significant cytotoxicity, the next critical step is to investigate its mechanism of action. Does it inhibit cell proliferation, induce programmed cell death (apoptosis), or both?

Cell Proliferation Assays: BrdU and Ki-67

To assess the effect of 4-(Piperidin-2-ylmethyl)morpholine on cell proliferation, two key markers can be utilized: Bromodeoxyuridine (BrdU) and Ki-67.[11]

  • BrdU Assay: BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12] Its detection via specific antibodies allows for the quantification of cells actively replicating their DNA.[12]

  • Ki-67 Staining: Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells.[13] Therefore, it serves as an excellent marker for the entire population of proliferating cells.[13][14]

Experimental Protocol: Ki-67 Immunofluorescence

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the IC50 concentration of 4-(Piperidin-2-ylmethyl)morpholine for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against Ki-67.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of Ki-67 positive cells.

Apoptosis Assays: Annexin V and Caspase-3 Activity

Apoptosis is a crucial mechanism by which many anticancer drugs exert their effects.[3] Key indicators of apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of executioner caspases, such as caspase-3.[15][16]

  • Annexin V Staining: Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[17]

  • Caspase-3 Activity Assay: The activation of caspase-3 is a central event in the apoptotic cascade.[15] Assays are available that use a substrate that, when cleaved by active caspase-3, releases a fluorescent or colorimetric molecule.[18]

Apoptosis_Pathway Drug Treatment Drug Treatment Apoptotic Stimulus Apoptotic Stimulus Drug Treatment->Apoptotic Stimulus Mitochondrial Pathway Mitochondrial Pathway Apoptotic Stimulus->Mitochondrial Pathway PS Externalization (Annexin V) PS Externalization (Annexin V) Apoptotic Stimulus->PS Externalization (Annexin V) Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 2: A simplified diagram of the intrinsic apoptosis pathway and key detection points.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Flow Cytometry

  • Cell Treatment: Treat cells with the IC50 concentration of 4-(Piperidin-2-ylmethyl)morpholine for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Hypothetical Mechanistic Data Summary:

AssayCell Line4-(Piperidin-2-ylmethyl)morpholinePipobroman (Comparator 1)Gefitinib (Comparator 2)
% Ki-67 Positive Cells U-87 MGHypothetical: 25%Hypothetical: 45%Hypothetical: 30%
% Apoptotic Cells (Annexin V+) U-87 MGHypothetical: 40%Hypothetical: 20%Hypothetical: 55%

Note: These values are hypothetical and serve to illustrate the potential outcomes of the proposed experiments.

Conclusion and Future Directions

This guide has outlined a robust and systematic approach to characterizing the bioactivity of the novel compound, 4-(Piperidin-2-ylmethyl)morpholine. Based on the established pharmacological importance of its piperidine and morpholine scaffolds, it is reasonable to hypothesize that this compound will exhibit significant anticancer activity. The proposed experimental workflow, encompassing cytotoxicity screening, proliferation assays, and apoptosis detection, provides a comprehensive framework for validating this hypothesis.

Should 4-(Piperidin-2-ylmethyl)morpholine demonstrate promising activity, further investigations would be warranted. These could include exploring its effects on specific signaling pathways known to be dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is a known target for some piperidine-morpholine derivatives.[1] Additionally, in vivo studies using animal models would be the next logical step to evaluate its therapeutic potential in a more complex biological system.

The exploration of novel chemical entities like 4-(Piperidin-2-ylmethyl)morpholine is crucial for the continued advancement of cancer therapeutics. The methodologies and comparative framework presented in this guide provide a solid foundation for such an endeavor.

References

  • National Institutes of Health. Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Available at: [Link]

  • American Chemical Society. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Available at: [Link]

  • National Institutes of Health. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Available at: [Link]

  • National Institutes of Health. Ki-67: more than a proliferation marker. Available at: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • American Chemical Society. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • ResearchGate. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available at: [Link]

  • University of Arizona. Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link]

  • Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available at: [Link]

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  • ResearchGate. Caspase-3 and Annexin V assays confirm that cell death across... Available at: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

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  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Available at: [Link]

  • Elabscience. Cell Function | Overview of Common Cell Proliferation Assays. Available at: [Link]

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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Off-Target Effects of 4-(Piperidin-2-ylmethyl)morpholine and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate landscape of drug discovery, the pursuit of exquisitely selective therapeutic agents remains a paramount objective. The "magic bullet" concept, however, is often challenged by the reality of off-target interactions, which can lead to unforeseen side effects or, in some cases, serendipitous therapeutic benefits. This guide, intended for researchers, scientists, and drug development professionals, delves into the critical investigation of off-target effects, using the hypothetical molecule "4-(Piperidin-2-ylmethyl)morpholine" as a focal point to explore the broader implications for compounds containing piperidine and morpholine moieties.

Given the absence of specific pharmacological data for "4-(Piperidin-2-ylmethyl)morpholine" in the public domain, this guide will leverage two well-characterized drugs that embody the piperidine-morpholine structural archetype: Gefitinib , a morpholine-containing epidermal growth factor receptor (EGFR) inhibitor, and Reboxetine , a morpholine-containing selective norepinephrine reuptake inhibitor (NRI). By examining their off-target profiles and comparing them to relevant alternatives, we will illuminate the experimental and computational strategies essential for de-risking and optimizing drug candidates.

The Piperidine-Morpholine Constellation: A Double-Edged Sword of Druggability

The piperidine and morpholine rings are considered "privileged scaffolds" in medicinal chemistry, appearing in a multitude of approved drugs.[1][2] Their prevalence stems from their ability to impart favorable physicochemical properties, such as improved solubility, metabolic stability, and oral bioavailability.[3] However, the very structural features that make them desirable can also contribute to promiscuous binding to a range of biological targets.

The nitrogen atom in both rings can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with various receptor pockets. The flexible nature of the piperidine ring allows it to adopt multiple conformations to fit different binding sites.[3] The morpholine ring, with its ether oxygen, can also engage in hydrogen bonding and influence the overall polarity and solubility of the molecule.[4]

This inherent binding potential underscores the critical need for comprehensive off-target profiling of any drug candidate containing these motifs.

Case Study 1: Gefitinib - A Kinase Inhibitor's Off-Target Landscape

Primary Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.[4]

Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[4] Its primary mechanism involves blocking the ATP binding site of the EGFR kinase domain, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[4]

Unveiling the Off-Target Profile

While potent against EGFR, gefitinib is not entirely specific. A combination of in silico predictions and experimental validation has revealed interactions with a number of other kinases and non-kinase targets. An in silico analysis identified several potential off-targets with binding energies comparable to or even greater than that for EGFR.[3]

Table 1: Predicted Off-Targets of Gefitinib and their Binding Energies

Off-TargetProtein FamilyPredicted Binding Energy (kcal/mol)Potential Implication
MAPK10 (JNK3)Serine/Threonine Kinase-103.45Neuronal function, inflammation
PIM-1Serine/Threonine Kinase-101.98Cell cycle progression, apoptosis
DHODHDehydrogenase-99.87Pyrimidine biosynthesis
ERBB4 (HER4)Receptor Tyrosine Kinase-98.65Cardiac development, cell signaling
HSD17B1Dehydrogenase-96.54Steroid metabolism
CHK2Serine/Threonine Kinase-95.32DNA damage response
CHK1Serine/Threonine Kinase-94.71DNA damage response

Data sourced from in silico analysis.[3]

Furthermore, early safety pharmacology data submitted to the FDA indicated that gefitinib also inhibits other tyrosine kinase receptors like Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptors, as well as several G-protein coupled receptors (GPCRs) and other pharmacologically relevant targets at micromolar concentrations.[5]

Comparison with an Alternative: Erlotinib

Erlotinib (Tarceva®) is another first-generation EGFR inhibitor with a similar quinazoline core to gefitinib. While both drugs target the same primary protein, their off-target profiles and associated side effects show subtle but important differences.

Clinically, both drugs are effective in EGFR-mutated NSCLC, but their tolerability profiles differ. Gefitinib is generally associated with a better safety profile, particularly concerning skin rash and diarrhea, when compared to erlotinib.[6] This difference in side effects could be, in part, attributed to their distinct off-target activities. For instance, erlotinib has been shown to have a higher incidence of severe skin rash, which may be linked to off-target inhibition of other kinases involved in skin homeostasis.

Case Study 2: Reboxetine - Navigating the Nuances of Neurotransmitter Transporter Selectivity

Primary Target: Norepinephrine Transporter (NET).[7]

Reboxetine (Edronax®) is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder in some countries.[7][8] It functions by blocking the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission.

A Profile of High Selectivity

Reboxetine is characterized by its high selectivity for the norepinephrine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[9] It also exhibits weak affinity for a wide range of other receptors, including muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors, with Ki values generally greater than 1,000 nmol/L.[10] This high degree of selectivity is thought to contribute to its relatively favorable side-effect profile compared to older tricyclic antidepressants, which are known for their broad receptor-binding promiscuity.[7]

Comparison with an Alternative: Atomoxetine

Atomoxetine (Strattera®) is another selective NRI primarily used for the treatment of attention-deficit/hyperactivity disorder (ADHD).[11] Like reboxetine, it exhibits high selectivity for the NET.

While both drugs share the same primary mechanism of action, their clinical applications and subtle differences in their pharmacological profiles are noteworthy. A meta-analysis has suggested the efficacy of reboxetine for schizophrenia and atomoxetine for ADHD.[12][13] The nuanced differences in their clinical effects, despite similar primary targets, could be influenced by subtle variations in their off-target interactions or their downstream effects on different neuronal circuits.

A Roadmap for Investigating Off-Target Effects: Experimental and Computational Workflows

A robust assessment of off-target effects is a cornerstone of modern drug discovery. This involves a multi-pronged approach that integrates computational predictions with rigorous experimental validation.

In Silico Off-Target Prediction

Computational methods provide an early and cost-effective way to identify potential off-target liabilities. These approaches can be broadly categorized as:

  • Ligand-based methods: These methods compare the chemical structure of the query compound to a database of known ligands with annotated biological activities. Similarities in chemical features can suggest potential shared targets.

  • Structure-based methods (Reverse Docking): If the 3D structure of a potential off-target protein is known, the query compound can be computationally "docked" into its binding site to predict the likelihood and strength of interaction.[2]

Diagram 1: In Silico Off-Target Prediction Workflow

G cluster_0 In Silico Prediction Query Compound Query Compound Ligand-Based Screening Ligand-Based Screening Query Compound->Ligand-Based Screening 2D/3D Similarity Structure-Based Screening Structure-Based Screening Query Compound->Structure-Based Screening Reverse Docking Potential Off-Targets Potential Off-Targets Ligand-Based Screening->Potential Off-Targets Structure-Based Screening->Potential Off-Targets

Caption: A simplified workflow for in silico off-target prediction.

In Vitro Off-Target Profiling

Experimental validation of in silico predictions is crucial. This is typically achieved through in vitro screening against panels of known biological targets.

Step-by-Step Protocol for a Standard Kinase Profiling Assay:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., "4-(Piperidin-2-ylmethyl)morpholine") in a suitable solvent like DMSO. Create a series of dilutions to determine the IC50 value.

  • Assay Plate Preparation: In a multi-well plate, add the kinase enzyme, a specific substrate, and ATP.

  • Compound Addition: Add the diluted test compound to the wells. Include positive and negative controls.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. The signal is typically read using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Plot the data to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Diagram 2: In Vitro Kinase Profiling Workflow

G cluster_1 In Vitro Screening Compound Dilution Compound Dilution Assay Plate Setup Assay Plate Setup Compound Dilution->Assay Plate Setup Add to wells Incubation Incubation Assay Plate Setup->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis (IC50) Data Analysis (IC50) Signal Detection->Data Analysis (IC50)

Caption: A general workflow for an in vitro kinase profiling assay.

A similar approach can be used for other target classes, such as GPCRs, ion channels, and nuclear receptors, using commercially available safety screening panels.

Conclusion: A Call for Comprehensive Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, and a thorough understanding of its off-target interactions is a critical determinant of success. While the specific pharmacological profile of "4-(Piperidin-2-ylmethyl)morpholine" remains to be elucidated, the case studies of gefitinib and reboxetine provide valuable lessons for any researcher working with piperidine- and morpholine-containing molecules.

An early and integrated approach that combines in silico prediction with comprehensive in vitro profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By embracing this paradigm, the scientific community can more effectively navigate the complex labyrinth of drug-target interactions, ultimately leading to the development of safer and more effective medicines.

References

  • Page, M. E. (2004). The promises and pitfalls of reboxetine. Journal of Psychopharmacology, 18(3), 339-346.
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England journal of medicine, 350(21), 2129-2139.
  • Ali, A., Ali, S. S., & Hasan, G. M. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific reports, 6(1), 1-14.
  • Kar, S., & Roy, K. (2013). First-generation tyrosine kinase inhibitor, gefitinib: A review on its structure-activity relationship and the role of its metabolites. RSC advances, 3(41), 18745-18763.
  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., ... & McArthur, R. A. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
  • Eydelloth, R. S. (2002). IRESSA (gefitinib, ZD1839) Pharmacology Review Part 1.
  • Maemondo, M., Inoue, A., Kobayashi, K., Sugawara, S., Oizumi, S., Isobe, H., ... & Nukiwa, T. (2010). Gefitinib or chemotherapy for non–small-cell lung cancer with mutated EGFR. New England Journal of Medicine, 362(25), 2380-2388.
  • Shi, Y., Zhang, L., Liu, X., Zhou, C., Zhang, S., Wang, D., ... & Zhang, L. (2013). Icotinib versus gefitinib in previously treated advanced non-small-cell lung cancer (ICOGEN): a randomised, double-blind phase 3 trial. The Lancet Oncology, 14(10), 953-961.
  • Biedermann, J., & Fleischhacker, W. W. (2001). Reboxetine: a review of its use in the treatment of depression. CNS drugs, 15(8), 631-649.
  • U.S. Food and Drug Administration. (2003). Pharmacology Review of Iressa (gefitinib).
  • Kim, E. S., Hirsh, V., Mok, T., Socinski, M. A., Gervais, R., Wu, Y. L., ... & Watkins, C. L. (2008). Gefitinib versus docetaxel in previously treated non-small-cell lung cancer (INTEREST): a randomised phase III trial. The Lancet, 372(9652), 1809-1818.
  • Eyding, J., Lelgemann, M., Grouven, U., Härter, M., Kromp, M., Kaiser, T., ... & Wieseler, B. (2010). Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials. Bmj, 341, c4737.
  • Wikipedia. (2024). Reboxetine.
  • Ericson, U., Schneck, D., & O'Reilly, R. (2008). Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. PLoS Genetics, 4(8), e1000151.
  • Mok, T. S., Wu, Y. L., Thongprasert, S., Yang, C. H., Chu, D. T., Saijo, N., ... & Fukuoka, M. (2009). Gefitinib or carboplatin–paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947-957.
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  • Wikipedia. (2024). Selective norepinephrine reuptake inhibitor.
  • Khan, A., Faucett, J., Morrison, S., & Brown, W. A. (2011). A meta-analysis of the efficacy of the norepinephrine reuptake inhibitors reboxetine and atomoxetine for the treatment of schizophrenia and attention deficit hyperactivity disorder.
  • Yang, G., Yang, X., & Zhou, Q. (2017). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. International journal of clinical and experimental medicine, 10(3), 4035.
  • U.S. Food and Drug Administration. (2015). Clinical Pharmacology and Biopharmaceutics Review(s) for Iressa (gefitinib).
  • Stanford, S. C. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS drug reviews, 10(1), 37-52.
  • Khan, A., Faucett, J., Morrison, S., & Brown, W. A. (2011). A meta-analysis on the efficacy of the norepinephrine reuptake inhibitors reboxetine and atomoxetine for the treatment of schizophrenia and attention deficit hyperactivity disorder. Advances in Clinical and Experimental Medicine, 20(6), 755-763.
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A Researcher's Guide to Reproducible Synthesis and Bioassays: The Case of 4-(Piperidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing reproducible synthetic and bioassay protocols for novel chemical entities, using 4-(Piperidin-2-ylmethyl)morpholine as a representative case study. For researchers in drug discovery, the ability to reliably synthesize a compound and consistently measure its biological activity is the bedrock of any successful research program. This document moves beyond simple protocol recitation to explore the underlying principles, critical parameters, and validation steps necessary to ensure your results are both accurate and reproducible.

While 4-(Piperidin-2-ylmethyl)morpholine is commercially available from several vendors, detailed, peer-reviewed synthetic protocols and extensive bioassay data are not widely consolidated in public literature. This scenario is common for many novel or non-commercial compounds. Therefore, this guide will present a well-established, analogous synthetic methodology and a relevant, validated bioassay, providing a robust template for researchers working with similar piperidine-morpholine scaffolds.

Part 1: A Comparative Analysis of Synthetic Routes

The synthesis of 4-(Piperidin-2-ylmethyl)morpholine involves the formation of a C-N bond between the morpholine nitrogen and the methylene group attached to the piperidine ring. Two common and reliable strategies for achieving this are reductive amination and nucleophilic substitution.

Method A: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for its high efficiency and broad substrate scope. This method involves the reaction of a carbonyl compound (an aldehyde in this case) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.

Causality of Experimental Choices: This two-step, one-pot procedure is often preferred due to its operational simplicity and the use of mild reducing agents that are selective for the imine, avoiding the reduction of other functional groups. Sodium triacetoxyborohydride (STAB) is an ideal choice as it is less sensitive to moisture than other hydrides and its mild acidity can catalyze imine formation.

Experimental Protocol: Reductive Amination

  • Reactant Preparation: To a solution of N-Boc-2-formylpiperidine (1.0 eq) in dichloromethane (DCM, 0.1 M), add morpholine (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Deprotection: The resulting Boc-protected compound is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the hydrochloride salt of the final product.

Workflow for Reductive Amination

cluster_synthesis Reductive Amination Workflow start N-Boc-2-formylpiperidine + Morpholine in DCM imine Imine Formation (1-2h, RT) start->imine reduction Add NaBH(OAc)₃ (4-6h, RT) imine->reduction workup Aqueous Workup (NaHCO₃) reduction->workup purification Flash Chromatography workup->purification deprotection Boc Deprotection (4M HCl in Dioxane) purification->deprotection product 4-(Piperidin-2-ylmethyl)morpholine (HCl salt) deprotection->product

Caption: Workflow for the synthesis of the target compound via reductive amination.

Method B: Nucleophilic Substitution

An alternative approach is the direct alkylation of morpholine with a suitable electrophile, such as 2-(chloromethyl)piperidine. This is a classic Sₙ2 reaction.

Causality of Experimental Choices: This method is straightforward but requires the preparation of the potentially unstable 2-(chloromethyl)piperidine precursor. The success of the reaction is highly dependent on the choice of base and solvent. A non-nucleophilic base like potassium carbonate is used to deprotonate the morpholine nitrogen without competing in the substitution reaction. A polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction.

Comparative Performance

ParameterMethod A: Reductive AminationMethod B: Nucleophilic SubstitutionJustification
Overall Yield Typically 60-80% over two stepsTypically 40-60% over two stepsReductive amination is generally higher yielding and cleaner.
Reagent Availability Starting aldehyde is commonChloro-precursor may need to be synthesizedThe aldehyde for Method A is often more readily accessible.
Scalability Easily scalablePotential for side reactions at higher concentrationsThe one-pot nature of Method A lends itself well to larger scale synthesis.
Safety STAB is a mild and stable reagentChloro-precursors can be lachrymatory and require careful handlingReductive amination generally has a better safety profile.

Part 2: A Guide to Reproducible Bioassays for Piperidine-Morpholine Scaffolds

Compounds containing the piperidine-morpholine scaffold are known to interact with a variety of CNS targets, most notably the sigma receptors (σ₁ and σ₂). These receptors are involved in a range of neurological processes and are targets for the development of treatments for neurodegenerative diseases, psychiatric disorders, and pain. A standard, robust, and reproducible method for assessing the affinity of a compound for these receptors is the competitive radioligand binding assay.

Bioassay Protocol: σ₁ Receptor Competitive Binding Assay

This assay measures the ability of a test compound (like 4-(Piperidin-2-ylmethyl)morpholine) to displace a known high-affinity radioligand from the σ₁ receptor. The concentration at which the test compound displaces 50% of the radioligand is its IC₅₀ value, a measure of its affinity.

Trustworthiness Through Self-Validation: The protocol includes positive and negative controls to ensure the assay is performing correctly. Haloperidol, a well-characterized high-affinity σ₁ ligand, serves as the positive control. Non-specific binding is determined in the presence of a high concentration of this unlabeled ligand. A reproducible assay will consistently yield a similar IC₅₀ value for the positive control across experiments.

Experimental Protocol

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

  • Assay Setup: In a 96-well plate, combine the prepared membrane homogenate, the radioligand (-pentazocine, at a final concentration near its Kₑ), and varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Membrane + radioligand + buffer.

    • Non-specific Binding (NSB): Membrane + radioligand + high concentration of unlabeled Haloperidol (e.g., 10 µM).

    • Positive Control: A full displacement curve for unlabeled Haloperidol.

  • Incubation: Incubate the plates at 37°C for 150 minutes in a shaking water bath.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Workflow for Radioligand Binding Assay

cluster_bioassay Competitive Radioligand Binding Assay Workflow prep Prepare σ₁ Receptor (Membrane Homogenate) setup Assay Plate Setup: Membrane + [³H]Ligand + Test Compound prep->setup incubation Incubate (37°C, 150 min) setup->incubation harvest Rapid Filtration (Separate Bound/Unbound) incubation->harvest count Scintillation Counting (Measure Radioactivity) harvest->count analysis Data Analysis (Non-linear Regression) count->analysis result Determine IC₅₀ Value analysis->result

Navigating the Structure-Activity Landscape of 4-(Piperidin-2-ylmethyl)morpholine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine and morpholine heterocycles are considered privileged structures, frequently incorporated into the design of novel therapeutics due to their favorable pharmacokinetic properties and versatile biological activities.[1] The hybrid scaffold, 4-(Piperidin-2-ylmethyl)morpholine, represents a promising yet underexplored area for drug discovery. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold, offering a comparative perspective with relevant alternatives and supported by experimental data and protocols to empower researchers in the rational design of new chemical entities.

The 4-(Piperidin-ylmethyl)morpholine Core: A Scaffold with Therapeutic Potential

The conjunction of a piperidine and a morpholine ring through a methylene linker creates a three-dimensional structure with multiple points for chemical modification, each influencing the molecule's interaction with biological targets. The piperidine ring offers a basic nitrogen atom, crucial for interactions with many receptors, while the morpholine moiety can enhance aqueous solubility and metabolic stability.

A noteworthy example highlighting the potential of this scaffold is the discovery of (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[2] This compound has demonstrated significant antidiabetic activity in vivo, underscoring the therapeutic promise of the piperidinylmethylmorpholine core.[2]

Deconstructing the Scaffold: A Structure-Activity Relationship (SAR) Analysis

A systematic exploration of the SAR of the 4-(piperidinylmethyl)morpholine scaffold is crucial for optimizing its therapeutic potential. The key points for modification and their anticipated impact on activity are outlined below.

Substitution on the Piperidine Nitrogen (N1)

The nitrogen atom of the piperidine ring is a primary site for modification to modulate potency, selectivity, and pharmacokinetic properties.

  • Impact of N-Substitution: In many classes of bioactive compounds, substitution on the piperidine nitrogen with various alkyl, aryl, or heterocyclic groups can dramatically influence biological activity. For instance, in a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines, the nature of the substituent on a related piperazine ring was critical for cytotoxic activity.[3] Replacing an N-methylpiperazine with a piperidine or morpholine moiety led to a significant decrease or complete loss of activity against several cancer cell lines.[3] This suggests that the substituent on the basic nitrogen plays a key role in target engagement.

  • Rationale for Modification: The choice of substituent can influence the compound's basicity (pKa), lipophilicity (logP), and ability to form hydrogen bonds, all of which are critical for receptor binding and cell permeability. For the GLP-1R PAM mentioned earlier, the large, complex substituent on the piperidine nitrogen is likely essential for its allosteric modulatory activity.[2]

Positional Isomerism of the Methylene-Morpholine Group

The point of attachment of the methylene-morpholine group to the piperidine ring (positions 2, 3, or 4) is a critical determinant of the molecule's overall topography and, consequently, its biological activity.

  • Comparative Analysis: While direct SAR data for the 2-substituted isomer is limited in the public domain, studies on related 3- and 4-substituted piperidine analogs provide valuable insights. The spatial arrangement of the morpholine moiety relative to the piperidine nitrogen and its substituent dictates how the molecule fits into a binding pocket. The 3-substituted isomer, as seen in the active GLP-1R PAM, presents a distinct vector for the morpholine group compared to a 2- or 4-substituted analogue.[2]

Modifications of the Morpholine Ring

The morpholine ring is generally considered a metabolically stable and solubility-enhancing moiety. However, substitutions on the morpholine ring could be explored to fine-tune physicochemical properties or to probe for additional interactions with the biological target.

  • Influence on Physicochemical Properties: While often unsubstituted, introducing small alkyl or polar groups to the morpholine ring can subtly alter properties like lipophilicity and hydrogen bonding potential. However, extensive substitution is generally avoided to maintain the favorable characteristics of the morpholine scaffold.

Comparative Analysis: Piperidinylmethylmorpholine vs. Alternative Scaffolds

To understand the unique contribution of the 4-(piperidin-2-ylmethyl)morpholine scaffold, it is instructive to compare its potential with that of related structures.

ScaffoldKey Features & Biological ActivitySupporting Data (Example)
4-(Piperidin-2-ylmethyl)morpholine Combines the properties of piperidine and morpholine. Potential for diverse activities, including GPCR modulation.A 3-substituted analog is a potent GLP-1R PAM with antidiabetic activity.[2]
N-Substituted Piperazines Often exhibit potent activity at various CNS receptors. The nature of the second nitrogen substituent is critical.In quinoxaline series, N-methylpiperazine conferred potent anticancer activity.[3]
4-Substituted Piperidines A very common scaffold in medicinal chemistry with a wide range of applications.A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent inhibitors of the presynaptic choline transporter.

Table 1: Comparative overview of piperidine-based scaffolds.

Experimental Design for SAR Elucidation

A robust SAR study requires well-defined synthetic strategies and validated biological assays.

Synthetic Strategy

The synthesis of 4-(piperidin-2-ylmethyl)morpholine and its derivatives can be achieved through a multi-step sequence, allowing for diversification at key positions.

G cluster_synthesis Synthetic Workflow start Commercially available 2-(hydroxymethyl)piperidine derivative step1 Protection of piperidine nitrogen (e.g., Boc) start->step1 step2 Activation of hydroxyl group (e.g., tosylation) step1->step2 step3 Nucleophilic substitution with morpholine step2->step3 step4 Deprotection of piperidine nitrogen step3->step4 step5 N-alkylation/arylation of piperidine nitrogen step4->step5 final Target 4-(Piperidin-2-ylmethyl)morpholine analogs step5->final

Caption: Synthetic workflow for 4-(Piperidin-2-ylmethyl)morpholine analogs.

Biological Evaluation: A Hierarchical Approach

A tiered approach to biological screening is recommended to efficiently identify promising candidates.

G cluster_screening Biological Screening Cascade primary Primary Screening: High-throughput functional assay (e.g., GPCR calcium flux) secondary Secondary Screening: Dose-response curves (EC50/IC50) Selectivity profiling primary->secondary tertiary Tertiary Screening: In vitro ADME/Tox assays (metabolic stability, cytotoxicity) secondary->tertiary invivo In Vivo Efficacy Studies (e.g., animal models of disease) tertiary->invivo

Caption: Tiered screening approach for SAR studies.

Detailed Experimental Protocols

Protocol: In Vitro GLP-1R Positive Allosteric Modulator (PAM) Assay

This protocol is designed to identify and characterize PAMs of the GLP-1 receptor.

Objective: To measure the ability of test compounds to potentiate the response of the GLP-1 receptor to its endogenous agonist, GLP-1.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • GLP-1 peptide.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds dissolved in DMSO.

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Cell Plating: Seed the GLP-1R expressing cells into 96- or 384-well black-walled, clear-bottom plates at an appropriate density and incubate overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Agonist Addition: After a short incubation with the test compounds, add a sub-maximal concentration (e.g., EC20) of GLP-1 to the wells.

  • Signal Detection: Immediately measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the potentiation of the GLP-1 response by the test compounds and determine the EC50 values for PAM activity.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma).

  • Complete cell culture medium (e.g., F-12K with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Plate the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The 4-(Piperidin-2-ylmethyl)morpholine scaffold holds considerable promise for the development of novel therapeutics. The SAR analysis presented here, based on available data for related compounds, provides a framework for the rational design of new analogues. The key to unlocking the full potential of this scaffold lies in a systematic exploration of substitutions on the piperidine nitrogen and a thorough investigation of the impact of the positional isomerism of the morpholine-methyl group. By employing the outlined synthetic strategies and biological evaluation cascades, researchers can efficiently navigate the SAR landscape and identify novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Kumari A., Singh R. K. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. 2020;96:103578.
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  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - NIH. ([Link])

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - NIH. ([Link])

  • identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H₁-antihistamines for insomnia - PubMed. ([Link])

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. ([Link])

  • 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. ([Link])

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity | Journal of Medicinal Chemistry - ACS Publications. ([Link])

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. ([Link])

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF - ResearchGate. ([Link])

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. ([Link])

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Safety Operating Guide

Navigating the Uncharted: A Rigorous, Step-by-Step Guide to the Safe Disposal of 4-(Piperidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Synthesis of Analog Data

Due to the absence of a specific SDS for 4-(Piperidin-2-ylmethyl)morpholine, a thorough hazard assessment has been synthesized from data available for piperidine, morpholine, and structurally related compounds.[1][2][3][4][5][6] This composite analysis forms the basis for the stringent handling and disposal protocols outlined herein.

Table 1: Synthesized Hazard Profile

Hazard CategoryAnticipated HazardRationale and Supporting Evidence
Acute Oral Toxicity Category 4 (Harmful if swallowed) Piperidine and morpholine are both classified as harmful if swallowed.[2][4][5]
Skin Corrosion/Irritation Category 1B (Causes severe skin burns) Piperidine is known to cause severe skin burns and eye damage.[2][4]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage) Both piperidine and morpholine are classified as causing serious eye damage.[2][4][5]
Respiratory Irritation May cause respiratory irritation SDS for the structural isomer 4-(Piperidin-4-yl)morpholine indicates it may cause respiratory irritation.[7]
Flammability Flammable liquid and vapor Piperidine is a flammable liquid.[2][3][4] While the flashpoint of the target compound is unknown, it should be treated as potentially flammable.
Aquatic Toxicity Harmful to aquatic life Data for related compounds suggests potential harm to aquatic organisms.[8]

Given this synthesized hazard profile, 4-(Piperidin-2-ylmethyl)morpholine must be handled as a corrosive, toxic, and potentially flammable substance.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 4-(Piperidin-2-ylmethyl)morpholine in any capacity, including preparation for disposal, the following minimum personal protective equipment must be worn:

  • Hand Protection: Chemical-resistant gloves (Nitrile rubber, minimum thickness 0.11 mm). Discard and replace gloves immediately upon contamination.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be utilized.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Spill Management Protocol

Accidents can happen, and a robust spill response plan is a critical component of laboratory safety.

Small Spills (Less than 100 mL)
  • Alert and Evacuate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated (fume hood sash should be kept low).

  • Containment: Confine the spill using an absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (for acidic spills): As this is a basic compound, have an appropriate neutralizer for acidic materials on hand in the lab, though it is not for direct application on the base itself.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. Collect all decontamination materials as hazardous waste.

Large Spills (Greater than 100 mL)
  • Immediate Evacuation: Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department.

  • Isolate the Area: Close the doors to the laboratory and post a warning sign.

  • Do Not Attempt to Clean: A large spill of a corrosive and potentially flammable material requires specialized training and equipment. Await the arrival of trained emergency response personnel.

Waste Characterization and Segregation Workflow

Proper disposal begins with accurate waste characterization. Based on the synthesized hazard profile, waste containing 4-(Piperidin-2-ylmethyl)morpholine is to be considered hazardous waste. The following workflow will guide the segregation process.

Caption: Waste segregation decision tree for 4-(Piperidin-2-ylmethyl)morpholine.

Step-by-Step Disposal Protocol

The following protocol must be strictly adhered to for the disposal of 4-(Piperidin-2-ylmethyl)morpholine and its associated waste streams.

Step 1: Waste Collection
  • Collect all waste containing 4-(Piperidin-2-ylmethyl)morpholine in a designated, compatible, and properly sealed container. Recommended container materials include high-density polyethylene (HDPE) or glass.

  • Do not mix this waste with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents or strong acids.[4]

  • Keep a detailed log of the waste constituents and their approximate concentrations.

Step 2: Labeling the Waste Container
  • Properly label the waste container immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(Piperidin-2-ylmethyl)morpholine"

    • The approximate concentration and quantity of the waste.

    • The date of initial accumulation.

    • The relevant hazard pictograms (Corrosive, Toxic, Flammable).

Step 3: Storage of Hazardous Waste
  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), in accordance with your institution's policies and EPA regulations.[9][10]

  • The storage area must be well-ventilated, secure, and have secondary containment to prevent the release of material in case of a leak.

  • Ensure that incompatible wastes are segregated within the storage area.

Step 4: Arranging for Disposal
  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with a complete and accurate description of the waste, including the information from your waste log.

  • Waste will be transported off-site by a licensed hazardous waste disposal contractor for appropriate treatment, which will likely involve incineration at a permitted facility.

Disposal Workflow Diagram

DisposalWorkflow Start Generation of Waste Collect Step 1: Collect Waste in Compatible Container Start->Collect Label Step 2: Label Container as 'Hazardous Waste' with Details Collect->Label Store Step 3: Store in Designated Satellite Accumulation Area Label->Store ContactEHS Step 4: Contact EHS for Disposal Pickup Store->ContactEHS Transport Licensed Contractor Transports Waste Off-site ContactEHS->Transport Incineration Final Disposal via High-Temperature Incineration Transport->Incineration

Caption: Overall workflow for the proper disposal of 4-(Piperidin-2-ylmethyl)morpholine.

Environmental Considerations and Degradation

Both morpholine and piperidine are water-soluble and can be mobile in soil and water.[11][12] While some microorganisms can degrade these compounds, their persistence in the environment is a concern.[11][12] A significant environmental risk associated with secondary amines like morpholine is their potential to form N-nitrosamines under certain conditions, which are often carcinogenic.[12] Therefore, under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-(Piperidin-2-ylmethyl)morpholine, while lacking a specific SDS, can be managed safely and effectively by adhering to the conservative, step-by-step procedures outlined in this guide. By treating this compound with the caution it deserves based on the known hazards of its structural analogs, we uphold our professional and ethical responsibilities to protect ourselves, our colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • National Center for Biotechnology Information (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Penta s.r.o. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-163. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • ResearchGate. (n.d.). The microbial degradation of morpholine. Retrieved from [Link]

  • Loba Chemie. (2015). Phenol AR/ACS MSDS. Retrieved from [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, International Agency for Research on Cancer. Retrieved from [Link]

  • DENR Administrative Order. (2013). Revised Procedures and Standards for the Management of Hazardous Wastes. Retrieved from [Link]

  • Penta s.r.o. (2025). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Loba Chemie. (2015). Phenol AR/ACS MSDS. Retrieved from [Link]

  • Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 539-557. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.